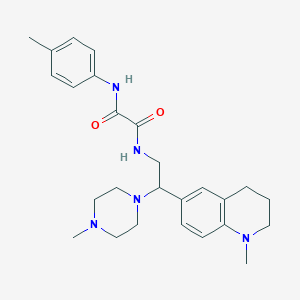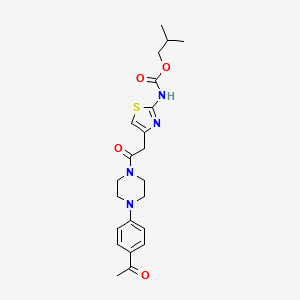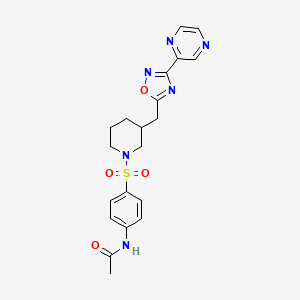
5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-N-(2,5-difluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as DFTZ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative that has been synthesized using various methods and has shown promising results in various fields such as medicine, biochemistry, and pharmacology. In
Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The molecule is a precursor in the synthesis of peptidomimetics and biologically active compounds utilizing the triazole scaffold. A ruthenium-catalyzed cycloaddition protocol has been developed to prepare a protected version of this triazole amino acid, overcoming challenges related to the Dimroth rearrangement. This method has been utilized to synthesize triazole-containing dipeptides and triazoles active as HSP90 inhibitors, demonstrating significant biological activity (Ferrini et al., 2015).
Structural Studies and Rearrangements
Investigations into the crystal structure and Dimroth rearrangement of related triazole compounds have provided insights into their chemical behavior and potential for structural modification. For instance, the diazotization of certain triazole derivatives leads to rearranged products with defined crystal structures, enabling the exploration of triazole chemistry for further applications in drug design and development (L'abbé et al., 2010).
Antimicrobial Activities
Some triazole derivatives exhibit significant antimicrobial activities, making them candidates for the development of new antimicrobial agents. Research in this area has led to the synthesis of novel triazole compounds with potential applications in combating microbial resistance (Bektaş et al., 2007).
Synthesis of Oxazoles and Pyrazoles
The compound and its analogues serve as intermediates in the synthesis of oxazoles and pyrazoles, which are important for the development of compounds with potential pharmacological applications. This includes the synthesis of benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity, highlighting the role of triazole derivatives in antiviral research (Hebishy et al., 2020).
Inhibition of Eosinophilia
Research into triazole derivatives inhibiting eosinophilia has led to the identification of potent compounds for the potential treatment of chronic asthma. This demonstrates the therapeutic applications of triazole compounds in respiratory conditions (Naito et al., 1996).
properties
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-9-6-7-11(17)12(8-9)19-15(23)13-14(18)22(21-20-13)10-4-2-1-3-5-10/h1-8H,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPRUBOWWMIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2672491.png)



![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2672500.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)





